molecular formula C17H14N2O5S B2441050 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole CAS No. 1105221-61-1

3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole

Cat. No.: B2441050
CAS No.: 1105221-61-1
M. Wt: 358.37
InChI Key: VRWGVVODCVXRHV-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H14N2O5S and its molecular weight is 358.37. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activities

Research on oxadiazole derivatives, such as those related to 3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole, indicates their potential as powerful antioxidants. A study by Rabie, Tantawy, and Badr (2016) on novel 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles demonstrated significant antioxidant activities. These compounds, derived from fumaric, malonic, and citric acids, showed promise as lead compounds for the development of new antioxidant agents through further biological evaluations and structural modifications (Rabie, Tantawy, & Badr, 2016).

Corrosion Inhibition

Another intriguing application is in corrosion inhibition. Ammal, Prajila, and Joseph (2018) synthesized 1,3,4-oxadiazole derivatives that demonstrated significant corrosion inhibition properties for mild steel in sulphuric acid. These inhibitors form protective layers on the metal surface, showcasing a mixed type of inhibition behavior and suggesting their potential for industrial applications to protect metals against corrosion (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antibacterial Activities

Compounds structurally similar to 3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole have been explored for their antimicrobial properties. Bhat, Al-Omar, and Siddiqui (2013) investigated Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, finding significant growth inhibition against various microbial strains, including S. aureus and E. coli. These findings highlight the potential of oxadiazole derivatives in the development of new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, oxadiazole derivatives are investigated for their utility in OLEDs. Guan et al. (2006) synthesized oxadiazole-substituted carbazole derivatives for use as host materials in red triplet emitter OLEDs. Their research demonstrated high external electroluminescent efficiency and energy conversion efficiency, indicating the potential of oxadiazole derivatives in enhancing OLED performance (Guan et al., 2006).

Medicinal Chemistry

In medicinal chemistry, oxadiazole derivatives are widely studied for their therapeutic potentials. Kamal et al. (2013) synthesized a library of oxadiazole derivatives that exhibited moderate to good inhibitory activity against the acetylcholinesterase enzyme, pointing to their potential in treating diseases associated with neurotransmitter dysfunction, such as Alzheimer's disease (Kamal et al., 2013).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-11-2-5-13(6-3-11)25(20,21)9-16-18-17(19-24-16)12-4-7-14-15(8-12)23-10-22-14/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWGVVODCVXRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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